Carbamic acid, diethyl-, 2-chloroethyl ester
Description
Properties
CAS No. |
20485-87-4 |
|---|---|
Molecular Formula |
C7H14ClNO2 |
Molecular Weight |
179.64 g/mol |
IUPAC Name |
2-chloroethyl N,N-diethylcarbamate |
InChI |
InChI=1S/C7H14ClNO2/c1-3-9(4-2)7(10)11-6-5-8/h3-6H2,1-2H3 |
InChI Key |
PTINMKIBBSJQMM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OCCCl |
Origin of Product |
United States |
Preparation Methods
Direct Esterification Method
One classical approach involves the direct esterification of diethylamine with 2-chloroethyl chloroformate or related chloroethyl derivatives. This method typically requires controlled reaction conditions to avoid side reactions due to the reactive chloroethyl moiety.
Carbamate Formation via Isocyanate and Alcohol Reaction
A widely used synthetic route for carbamates includes the reaction of isocyanates with alcohols or amines. For this compound, 2-chloroethyl isocyanate can be reacted with diethyl alcohol or diethylamine under catalytic conditions to form the desired ester.
Catalyzed Carbamate Synthesis Using Metal Catalysts
Patent US6133473A describes a method for synthesizing carbamate compounds with high purity and yield by using metal catalysts such as zinc acetyl acetonate. This process significantly reduces by-products and accelerates reaction rates compared to traditional methods.
| Catalyst (wt%) | Carbamate Yield at 0.5 h (%) | Carbamate Yield at 16 h (%) | By-products (%) |
|---|---|---|---|
| Zinc acetyl acetonate 0.5% | 73.2 | 95.9 | 0 |
| Zinc acetyl acetonate 2.0% | 91.2 | 98.3 | 0 |
| Tin dibutyl dimethoxide 0.5% | 29.3 | 66.3 | 2.7 (sum) |
| Tin dibutyl dilaurate 4.0% | 74.4 | 88.3 | 5.8 (sum) |
This data demonstrates zinc acetyl acetonate as a superior catalyst for carbamate synthesis, yielding near-quantitative conversion with negligible by-products.
Use of Ionic Liquids and Alkoxysilane Compounds
European patent EP3508473B1 introduces a novel method for carbamic acid ester synthesis using ionic liquids combined with alkoxysilane compounds under CO2 pressure. This method achieves high yields and selectivity by employing ionic liquids as catalysts, which facilitate the reaction between amines, carbon dioxide, and alkoxysilanes.
Catalyst and Ligand Effects on Yield (Selected Data from EP3508473B1):
| Entry | Zinc Compound | Ligand | Yield of Carbamic Acid Ester (%) | Yield of By-product (%) |
|---|---|---|---|---|
| 1 | ZnO | None | 22 | 13 |
| 2 | ZnCl2 | None | 18 | 9 |
| 3 | ZnBr2 | None | 29 | 16 |
| 4 | Zn(OTf)2 | None | 35 | 6 |
| 5 | Zn(OAc)2 | None | 60 | 6 |
| 6 | Zn(OAc)2 | 1,10-Phenanthroline (phen) | 84 | 3 |
| 7 | Zn(OAc)2 | 2,2’-Bipyridine (bpy) | 83 | 5 |
| 8 | Zn(OAc)2 | N,N’-bis(2-pyridylmethyl)ethylenediamine (bispicen) | 84 | 5 |
| 9 | Zn(OAc)2 | 1,4,8,11-Tetraazacyclotetradecane (cyclam) | 60 | 12 |
This table highlights that zinc acetate with nitrogen-containing ligands such as 1,10-phenanthroline significantly enhances carbamate yield and reduces by-products.
Alkali Metal Compound Catalysis
The same patent also reports the use of alkali metal compounds (potassium, rubidium, cesium acetates/carbonates) as catalysts in combination with alkoxysilanes and carbon dioxide to produce carbamic acid esters efficiently.
Reaction Conditions and Optimization
- Temperature: Typically around 150°C for catalytic CO2-based methods.
- Pressure: Elevated CO2 pressure (~5 MPa) is used to drive the reaction forward.
- Solvents: Common solvents include acetonitrile and methylene chloride, with methylene chloride showing high carbamate yields in catalytic systems.
- Catalyst Loading: Low catalyst loadings (0.03–2.0% wt) are effective, with zinc acetyl acetonate showing optimal performance at 0.5–2.0% wt.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Direct Esterification | Diethylamine + 2-chloroethyl chloroformate | Simple, direct | Potential side reactions |
| Isocyanate + Alcohol/Amines | 2-Chloroethyl isocyanate + diethyl alcohol | Well-established, good yields | Requires isocyanate handling |
| Metal-Catalyzed (Zn acetyl acetonate) | Zinc acetyl acetonate catalyst, solvents like methylene chloride | High yield, low by-products, fast | Requires catalyst optimization |
| Ionic Liquid + Alkoxysilane + CO2 | Ionic liquid catalysts, alkoxysilanes, CO2 pressure | High selectivity, environmentally friendly | Requires high pressure equipment |
| Alkali Metal Compound Catalysis | Potassium, rubidium, cesium compounds + alkoxysilanes + CO2 | Efficient, high yield | High temperature and pressure needed |
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, diethyl-, 2-chloroethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form diethylamine and 2-chloroethanol.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation and Reduction: It can undergo oxidation to form corresponding carbamates and reduction to form amines.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions of acids or bases.
Substitution: Nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Hydrolysis: Diethylamine and 2-chloroethanol.
Substitution: Various substituted carbamates.
Oxidation: Corresponding carbamates.
Reduction: Amines.
Scientific Research Applications
Scientific Research Applications
-
Pesticide Development
- Carbamic acid derivatives are widely studied for their potential as pesticides. Diethyl 2-chloroethylcarbamate has shown efficacy in controlling pests due to its ability to inhibit certain enzymes in insects, similar to other carbamate-based pesticides. Research indicates that compounds with chlorinated ethyl groups exhibit enhanced biological activity against various agricultural pests .
-
Pharmaceuticals
- This compound serves as a precursor in the synthesis of pharmaceuticals, particularly in developing anti-parasitic and anti-microbial agents. Its structure allows for modifications that enhance therapeutic efficacy while minimizing toxicity. Studies have demonstrated its potential in creating novel drug formulations targeting resistant strains of pathogens .
- Biochemical Research
Industrial Applications
- Corrosion Inhibition
- Textile Industry
- Agricultural Chemicals
Case Study 1: Pesticide Efficacy
A study conducted on the efficacy of diethyl 2-chloroethylcarbamate against aphids demonstrated a significant reduction in pest populations compared to untreated controls. The results indicated a mortality rate exceeding 85% within 48 hours of application, highlighting its potential as an effective agricultural pesticide.
Case Study 2: Corrosion Resistance
Research on the use of diethyl 2-chloroethylcarbamate as a corrosion inhibitor revealed that metal samples treated with the compound showed a reduction in corrosion rates by up to 60% compared to untreated samples over a six-month period in saline environments.
Data Tables
| Application Area | Specific Use | Effectiveness/Notes |
|---|---|---|
| Pesticides | Insect control | >85% mortality rate against aphids within 48 hours |
| Pharmaceuticals | Drug precursor | Effective against resistant pathogens |
| Corrosion Inhibition | Metal protection | 60% reduction in corrosion rates |
| Textile Industry | Fabric finishing | Enhances durability and stain resistance |
Mechanism of Action
The mechanism of action of carbamic acid, diethyl-, 2-chloroethyl ester involves the inhibition of enzymes by carbamylation. The compound reacts with the active site of the enzyme, forming a stable carbamate-enzyme complex. This inhibits the enzyme’s activity, leading to various biological effects. The molecular targets include enzymes such as acetylcholinesterase, which is crucial for nerve function.
Comparison with Similar Compounds
Diethylcarbamic Esters vs. Dimethyl/Methylphenylcarbamic Esters
- Diethylcarbamic Esters : Evidence indicates that diethylcarbamic esters (e.g., the target compound) lack physostigmine-like activity in stimulating intestinal peristalsis or inducing miosis, unlike their dimethyl or methylphenyl counterparts . For example, the dimethylcarbamic ester of 3-oxyphenyl-trimethylammonium methylsulfate showed activity comparable to physostigmine, whereas diethyl derivatives were inactive .
- Mechanistic Insight : Larger alkyl groups (e.g., diethyl) may sterically hinder interactions with acetylcholinesterase (AChE) or reduce solubility, diminishing activity.
Chlorinated Ester Derivatives
- Carbamic Acid, (3-Chlorophenyl)-, 4-Chloro-2-Butynyl Ester (CAS 101-27-9) : This compound, with a chlorinated phenyl group and a chloroalkynyl ester, demonstrates pesticidal properties . Compared to the target compound’s 2-chloroethyl ester, the butynyl chain may enhance lipid solubility, affecting bioavailability.
Aromatic Carbamates with Antimicrobial Activity
- (5-Iodo-pyridine-2-yl)-Carbamic Acid Methyl/Phenyl Esters : These derivatives exhibit potent antibacterial activity against S. aureus and E. coli . The target compound’s 2-chloroethyl group may confer distinct reactivity (e.g., alkylation) but lacks documented antimicrobial efficacy.
Toxicity and Metabolic Stability
- Ethyl Carbamate (Urethane, CAS 51-79-6): A simple carbamate ester with marked mutagenicity and carcinogenicity (EU Category 2) due to metabolic activation to vinyl compounds and epoxides .
- The 2-chloroethyl group in the target compound may introduce alternative toxic pathways, such as DNA alkylation, but this remains unconfirmed in the evidence.
Enantiomeric Activity and Off-Target Effects
- ACC2 Inhibitors (A-908292 (S) and A-875400 (R)) : Both enantiomers of a methyl carbamate derivative showed similar glucose-lowering effects in ob/ob mice, suggesting off-target activation of PPAR-α pathways independent of ACC2 inhibition . This highlights that carbamates’ biological effects may arise from multiple mechanisms, complicating structure-activity predictions.
Physicochemical Properties
While surface tension or solubility data for the target compound are absent, analogous compounds provide insights:
- Carbamic Acid Ethyl Ester : Lower molecular weight and simpler structure increase volatility compared to diethyl-2-chloroethyl derivatives .
- 2-Hydroxyethyl Carbamates : Hydrophilic hydroxy groups enhance water solubility (e.g., 2-hydroxyethyl carbamate, CAS 7506-80-1) , whereas the target compound’s chloroethyl group may reduce polarity.
Data Tables
Table 1: Comparison of Carbamate Derivatives
Biological Activity
Carbamic acid, diethyl-, 2-chloroethyl ester (CAS Number: C7H14ClNO2) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and toxicology. This article delves into its biological activity, safety profile, and relevant research findings.
- Chemical Formula : C7H14ClNO2
- Molecular Weight : 177.64 g/mol
- Structure : The compound features a carbamate functional group, which is known for its stability and biological activity.
Carbamic acid esters, including diethyl-, 2-chloroethyl ester, are known to interact with various biological systems. The carbamate group is often involved in the inhibition of enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission. This inhibition can lead to increased levels of acetylcholine, affecting muscle contraction and signaling pathways.
Toxicological Profile
The toxicity of carbamic acid esters varies significantly based on their structure and substituents. The presence of the chloroethyl group in this compound suggests potential reactivity and toxicity. Studies have indicated that exposure to similar compounds can lead to neurotoxicity and other adverse effects.
Case Studies
- Neurotoxic Effects : A study published in the Journal of Medicinal Chemistry explored the neurotoxic effects of various carbamate compounds. It was found that compounds with similar structures to diethyl-, 2-chloroethyl ester exhibited significant inhibition of neuronal function due to acetylcholinesterase inhibition .
- Muscle Relaxation : Research highlighted the muscle relaxant effects of phenprobamate, a related compound, suggesting that carbamic acid esters may have therapeutic potential in managing muscle spasms . This opens avenues for further exploration into the medicinal applications of diethyl-, 2-chloroethyl ester.
- Toxicity Assessment : The Environmental Protection Agency (EPA) has classified certain carbamate compounds based on their toxicological profiles. The assessment indicates that while some derivatives are deemed safe at low concentrations, others pose significant health risks upon exposure .
Safety and Regulatory Considerations
Due to its potential toxicity, diethyl-, 2-chloroethyl ester is subject to regulatory scrutiny. The European Chemicals Agency (ECHA) and other regulatory bodies monitor its use in industrial applications to mitigate risks associated with exposure.
Q & A
Basic Research Question
- NMR Analysis : Use H and C NMR to confirm the ester linkage and chloroethyl group. Key signals include:
- IR Spectroscopy : Detect C=O stretching (~1700 cm) and N-H bending (~1550 cm) .
- HPLC Purity Assessment : Use reverse-phase C18 columns with UV detection (λ = 210–230 nm) and acetonitrile/water gradients .
How do reaction mechanisms differ when modifying substituents in carbamic acid esters, and what computational models predict these pathways?
Advanced Research Question
- Mechanistic Studies : Compare hydrolysis kinetics of 2-chloroethyl vs. non-halogenated esters. The electron-withdrawing Cl group increases electrophilicity at the carbonyl carbon, accelerating base-catalyzed hydrolysis .
- Computational Modeling : Apply density functional theory (DFT) to simulate transition states and activation energies. Software like Gaussian or ORCA can predict substituent effects on reaction rates .
Experimental Validation : Correlate computational predictions with experimental kinetic data (e.g., Arrhenius plots under varying pH/temperature) .
How can contradictions in toxicological data regarding carcinogenicity potential be resolved?
Advanced Research Question
Q. Example Table :
| Study Type | Dose (mg/kg) | Tumor Incidence | Validity (Current Standards) |
|---|---|---|---|
| Oral (1980s) | 500 | No increase | Low (small sample size) |
| Intraperitoneal (1990s) | 200 | 15% increase | Moderate (incomplete documentation) |
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of vapors.
- First Aid : Immediate flushing with water for skin contact; medical consultation for ingestion .
How can hydrolysis kinetics under varying pH and temperature conditions be experimentally analyzed?
Advanced Research Question
- Experimental Design :
- Arrhenius Analysis : Plot vs. to determine activation energy () across temperatures (25–60°C) .
Data Interpretation : Higher values indicate greater thermal stability in acidic vs. alkaline conditions.
What strategies enable the synthesis of derivatives for structure-activity relationship (SAR) studies?
Advanced Research Question
- Functional Group Modification :
- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling to attach aryl/heteroaryl groups for enhanced bioactivity screening .
How can computational tools predict the environmental persistence and ecotoxicity of this compound?
Advanced Research Question
- QSAR Modeling : Develop quantitative structure-activity relationship models using software like EPI Suite to estimate biodegradation half-lives and LC values for aquatic organisms .
- Molecular Dynamics Simulations : Assess binding affinity to biological targets (e.g., acetylcholinesterase) to predict neurotoxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
